![molecular formula C17H15BrO2 B187496 Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl- CAS No. 86698-37-5](/img/structure/B187496.png)
Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-'] is a synthetic compound that has been widely used in scientific research. This compound is synthesized through a specific method and has various applications in different fields of study.
Mechanism Of Action
The mechanism of action of Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-'] is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also act as a ligand in coordination chemistry.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-']. However, it has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-'] in lab experiments is its high purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its limited solubility in some solvents, which can make it difficult to work with in certain experiments.
Future Directions
For the use of Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-'] include the development of new synthetic methodologies and coordination complexes, as well as further investigation of its potential as an antimicrobial and antifungal agent and in cancer therapy.
Synthesis Methods
Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-'] is synthesized through a specific method that involves the reaction of 4-bromobenzaldehyde and 5-methylfurfural in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-'] has been widely used in scientific research for various applications. One of the main applications of this compound is in the field of organic synthesis. It is used as a starting material for the synthesis of other compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic transformations.
properties
CAS RN |
86698-37-5 |
|---|---|
Product Name |
Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl- |
Molecular Formula |
C17H15BrO2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-[(4-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15BrO2/c1-11-3-9-15(19-11)17(16-10-4-12(2)20-16)13-5-7-14(18)8-6-13/h3-10,17H,1-2H3 |
InChI Key |
OPKLDYDOSFGXEK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)Br)C3=CC=C(O3)C |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)Br)C3=CC=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



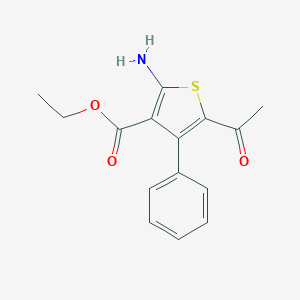
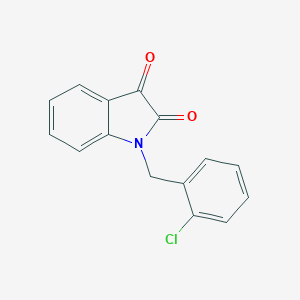
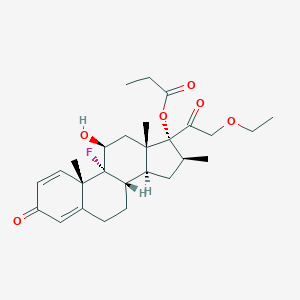
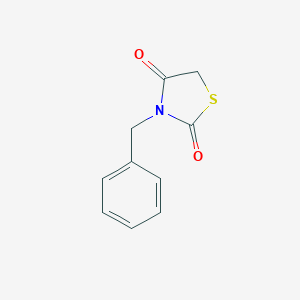
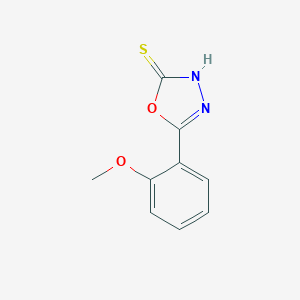
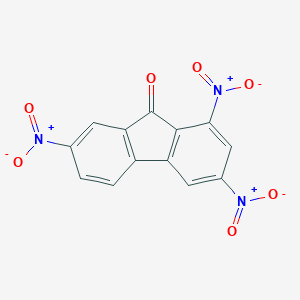
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
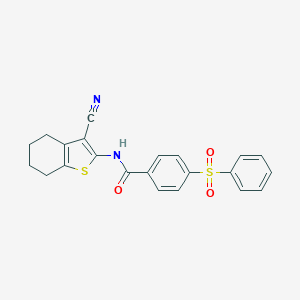
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
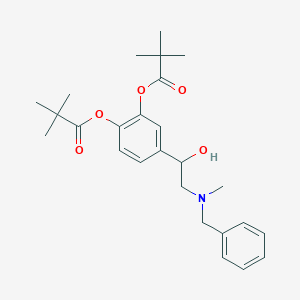
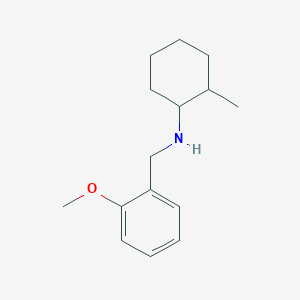
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)